REACTION_CXSMILES
|
CN(C)C=O.C[O-].[Na+].[SH:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13].Cl[C:17]1[C:22]([C:23]#[N:24])=[CH:21][CH:20]=[CH:19][N:18]=1>O>[C:23]([C:22]1[C:17]([S:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[N:18][CH:19]=[CH:20][CH:21]=1)#[N:24] |f:1.2|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
sodium methoxide
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
SCCC(=O)OC
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=NC=CC1)SCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |